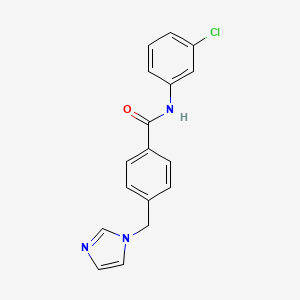![molecular formula C20H17N5O B5957065 N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N'-(1-NAPHTHYL)UREA](/img/structure/B5957065.png)
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N'-(1-NAPHTHYL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-NAPHTHYL)UREA: is a synthetic organic compound that features a triazole ring and a naphthyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-NAPHTHYL)UREA typically involves the reaction of 4-methyl-1,2,4-triazole with 3-isocyanatophenyl-1-naphthylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as thermal stability or fluorescence.
Biology:
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential candidate for studying enzyme mechanisms or developing enzyme inhibitors.
Molecular Probes: It can be used as a fluorescent probe for detecting specific biomolecules or monitoring biological processes.
Medicine:
Drug Development: The compound’s structure allows for modifications that can lead to the development of new pharmaceuticals with potential therapeutic effects.
Diagnostics: It can be used in diagnostic assays to detect specific biomarkers or disease states.
Industry:
Agriculture: The compound may be used in the development of agrochemicals such as herbicides or pesticides.
Environmental Science: It can be employed in the detection and remediation of environmental pollutants.
Mechanism of Action
The mechanism by which N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-NAPHTHYL)UREA exerts its effects involves its interaction with specific molecular targets. The triazole ring and naphthyl group allow the compound to bind to various proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(2-NAPHTHYL)UREA: Similar structure but with a different naphthyl position.
N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-PHENYL)UREA: Similar structure but with a phenyl group instead of a naphthyl group.
Uniqueness: The unique combination of the triazole ring and naphthyl group in N-[3-(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)PHENYL]-N’-(1-NAPHTHYL)UREA provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-3-naphthalen-1-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-25-13-21-24-19(25)15-8-4-9-16(12-15)22-20(26)23-18-11-5-7-14-6-2-3-10-17(14)18/h2-13H,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTADGSPIBWKIFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2=CC(=CC=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-ETHYL-4-NITRO-N-[3-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B5956984.png)
![8-bromo[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5956997.png)

![2-(4-Chlorophenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]imidazo[1,2-a]benzimidazole;hydrochloride](/img/structure/B5957014.png)
![N-(3,4-dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B5957017.png)
![2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5957030.png)
![2-[1-(2,2-Dimethylpropyl)-4-(oxan-4-yl)piperazin-2-yl]ethanol](/img/structure/B5957034.png)
![3,4-dimethoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B5957040.png)
![N-{5-[(2-METHOXYETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-4-PROPANAMIDOBENZAMIDE](/img/structure/B5957049.png)
![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(3,5-dinitrophenyl)methanone](/img/structure/B5957050.png)
![N-isobutyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5957052.png)
![7-(cyclopropylmethyl)-2-(3,5-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5957073.png)
![2-methyl-N-1-naphthyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5957085.png)
![4-{[3-(4-chloro-2-methylbenzoyl)-1-piperidinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5957104.png)
